tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride
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Overview
Description
tert-Butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride is a chemical compound with the molecular formula C14H23ClN2O2 and a molecular weight of 286.8 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride typically involves the protection of amines using carbamates. . The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted carbamates and amines.
Scientific Research Applications
tert-Butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The molecular targets often include enzymes and receptors, where the compound can act as an inhibitor or modulator. The pathways involved typically include the inhibition of enzyme activity or the modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride include:
- tert-Butyl N-(2-aminoethyl)carbamate hydrochloride
- tert-Butyl N-(3-aminopropyl)carbamate hydrochloride
- tert-Butyl N-(4-aminobutyl)carbamate hydrochloride
These compounds share similar structural features but differ in the length and substitution of the alkyl chain. The uniqueness of this compound lies in its specific 3-amino-2-phenylpropyl group, which imparts distinct reactivity and biological activity .
Properties
CAS No. |
2613383-24-5 |
---|---|
Molecular Formula |
C14H23ClN2O2 |
Molecular Weight |
286.8 |
Purity |
95 |
Origin of Product |
United States |
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